(E)-(4-cinnamylpiperazin-1-yl)(4-(4-fluorophenyl)-1H-pyrrol-2-yl)methanone

CAS No.: 1219915-21-5

Cat. No.: VC4387569

Molecular Formula: C24H24FN3O

Molecular Weight: 389.474

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1219915-21-5 |

|---|---|

| Molecular Formula | C24H24FN3O |

| Molecular Weight | 389.474 |

| IUPAC Name | [4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |

| Standard InChI | InChI=1S/C24H24FN3O/c25-22-10-8-20(9-11-22)21-17-23(26-18-21)24(29)28-15-13-27(14-16-28)12-4-7-19-5-2-1-3-6-19/h1-11,17-18,26H,12-16H2/b7-4+ |

| Standard InChI Key | HCIHIILZJWHROF-QPJJXVBHSA-N |

| SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

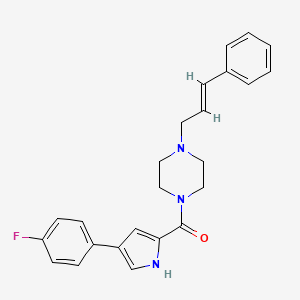

The compound’s IUPAC name, [4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone, delineates its three primary components:

-

Piperazine ring: A six-membered diamine heterocycle substituted at the 4-position with a cinnamyl group ().

-

Pyrrole unit: A five-membered aromatic ring with one nitrogen atom, substituted at the 4-position with a 4-fluorophenyl group.

-

Methanone bridge: A ketone group () connecting the piperazine and pyrrole moieties.

The E-configuration of the cinnamyl double bond ensures spatial separation between the phenyl and piperazine groups, potentially influencing receptor binding.

Table 1: Key Chemical Properties

| Property | Value/Descriptor |

|---|---|

| CAS No. | 1219915-21-5 |

| Molecular Formula | |

| Molecular Weight | 389.474 g/mol |

| IUPAC Name | [4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone |

| SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |

| InChIKey | HCIHIILZJWHROF-QPJJXVBHSA-N |

Synthesis and Manufacturing

Analytical Characterization

Post-synthetic analysis typically involves:

-

NMR spectroscopy: Confirmatory - and -NMR to verify substituent positions and stereochemistry.

-

Mass spectrometry: High-resolution MS to validate molecular weight and fragmentation patterns.

-

HPLC: Purity assessment (>95% for research-grade material).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

Experimental solubility data remain unpublished, but predictions based on structural analogs suggest:

-

Lipophilicity: High logP (~4.2) due to aromatic and aliphatic hydrocarbon content, favoring membrane permeability.

-

Aqueous solubility: Limited (<1 mg/mL in water), necessitating formulation with co-solvents (e.g., DMSO) for in vitro studies .

Metabolic Considerations

The fluorophenyl group may resist oxidative metabolism, while the piperazine and pyrrole rings are susceptible to CYP450-mediated N-dealkylation or hydroxylation. In silico models predict moderate hepatic clearance and potential drug-drug interactions via CYP3A4 inhibition .

| Compound | Target | IC (nM) | Source |

|---|---|---|---|

| 4-Fluoroethcathinone | Dopamine Transporter | 120 | |

| 3,4-Dichloroethcathinone | Serotonin Receptor 5-HT | 450 |

Future Research Directions

-

Target identification: High-throughput screening against CNS receptor panels.

-

Structure-activity relationship (SAR): Modifying the cinnamyl or fluorophenyl groups to optimize potency and selectivity.

-

Preclinical development: Pharmacokinetic studies in rodent models to assess bioavailability and brain penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume